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Compound of Interest

Compound Name: Ziprasidone mesylate

Cat. No.: B1218695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile of

intramuscular ziprasidone mesylate, an atypical antipsychotic agent. The information is

compiled from peer-reviewed literature and regulatory documents to serve as a technical

resource for professionals in pharmaceutical research and development.

Introduction
Ziprasidone mesylate is the intramuscular formulation of ziprasidone, a

benzisothiazolylpiperazine derivative.[1] It is indicated for the rapid control of acute agitation in

patients with schizophrenia.[2][3] The intramuscular administration offers a distinct

pharmacokinetic profile compared to the oral formulation, characterized by rapid absorption

and 100% bioavailability, which is critical in emergency psychiatric settings.[4][5] This guide

details the absorption, distribution, metabolism, and excretion of intramuscular ziprasidone
mesylate, presenting quantitative data in a structured format and outlining the methodologies

of key supportive studies.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of intramuscular ziprasidone mesylate have been

characterized in several clinical studies. The data presented below are summarized from

healthy volunteers and patient populations.
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Table 1: Single-Dose Pharmacokinetics of Intramuscular
Ziprasidone Mesylate in Healthy Adult Volunteers

Parameter 5 mg Dose 10 mg Dose 20 mg Dose

Tmax (Time to Peak

Plasma

Concentration)

< 1 hour < 1 hour ≤ 60 minutes

Cmax (Peak Plasma

Concentration)

Dose-dependent

increase

Dose-dependent

increase

Dose-dependent

increase

AUC (Area Under the

Curve)

Dose-dependent

increase

Dose-dependent

increase

Dose-dependent

increase

t½ (Elimination Half-

Life)
~2.5 hours 2 to 5 hours 2 to 5 hours

Bioavailability ~100% 100% 100%

Table 2: General Pharmacokinetic Properties of
Ziprasidone

Parameter Value

Plasma Protein Binding
> 99% (primarily to albumin and α1-acid

glycoprotein)

Apparent Volume of Distribution (Oral) 1.5 L/kg

Systemic Clearance (Oral) 7.5 mL/min/kg

Accumulation (IM)
Little accumulation observed after 3 days of

dosing

Steady-State (Oral) Achieved within 1 to 3 days

Experimental Protocols
Detailed methodologies from the cited clinical trials are crucial for the interpretation of

pharmacokinetic data. The following sections describe the typical design of studies evaluating
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intramuscular ziprasidone mesylate.

Single-Dose Pharmacokinetic Study in Healthy
Volunteers
A representative study design to assess the single-dose pharmacokinetics and dose

proportionality of intramuscular ziprasidone would involve the following:

Study Design: A randomized, single-dose, crossover or parallel-group study.

Subjects: Healthy adult male and/or female volunteers.

Dosing: Administration of single intramuscular doses of ziprasidone mesylate (e.g., 5 mg,

10 mg, and 20 mg).

Sample Collection: Serial blood samples collected at predefined time points before and after

drug administration (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48

hours post-dose).

Analytical Method: Plasma concentrations of ziprasidone are determined using a validated

high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS)

method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Bioavailability Study
To determine the absolute bioavailability of intramuscular ziprasidone, a three-way crossover

study is often employed:

Study Design: An open-label, three-way crossover trial.

Subjects: Healthy adult volunteers.

Treatments:
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Intravenous (IV) administration of a low dose of ziprasidone (e.g., 5 mg) to serve as a

reference for 100% bioavailability.

Intramuscular (IM) administration of ziprasidone mesylate (e.g., 5 mg).

Oral administration of ziprasidone hydrochloride (e.g., 20 mg) under fed conditions.

Washout Period: An adequate washout period between treatment phases to ensure

complete elimination of the drug from the previous phase.

Sample Collection and Analysis: As described in the single-dose pharmacokinetic study.

Bioavailability Calculation: The absolute bioavailability (F) of the intramuscular and oral

formulations is calculated as: F = (AUCextravascular / Doseextravascular) / (AUCIV /

DoseIV).

Absorption, Distribution, Metabolism, and Excretion
Absorption
Following intramuscular administration, ziprasidone is rapidly absorbed, with peak plasma

concentrations (Tmax) typically reached within 60 minutes or less. The systemic bioavailability

of intramuscularly administered ziprasidone is 100%. This is in contrast to the oral formulation,

which has a bioavailability of approximately 60% when taken with food and is significantly

reduced in a fasted state. The intramuscular formulation utilizes sulfobutylether beta-

cyclodextrin as a solubilizing agent to facilitate this rapid and complete absorption.

Distribution
Ziprasidone is extensively bound to plasma proteins (>99%), primarily albumin and α1-acid

glycoprotein. The high degree of protein binding suggests that displacement from binding sites

by other drugs is a potential but minimal source of drug-drug interactions. The mean apparent

volume of distribution for oral ziprasidone is 1.5 L/kg.

Metabolism
Ziprasidone is extensively metabolized, with only a small amount of the unchanged drug

excreted in the urine (<1%) and feces (<4%). The primary metabolic pathways are:
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Reduction: This pathway is mediated by aldehyde oxidase and chemical reduction by

glutathione. This accounts for approximately two-thirds of the metabolic clearance.

Oxidation: This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4)

isoenzyme, with a minor contribution from CYP1A2. This accounts for less than one-third of

the metabolic clearance.

The major circulating metabolites are ziprasidone sulfoxide, ziprasidone sulfone, and S-

methyldihydroziprasidone; these metabolites are largely inactive.

Excretion
Following oral administration, approximately 20% of the dose is excreted in the urine and about

66% is eliminated in the feces. The elimination of intramuscular ziprasidone is expected to

follow a similar pattern, as the route of administration is not expected to alter the metabolic

pathways. The mean terminal elimination half-life of intramuscular ziprasidone ranges from 2 to

5 hours.

Visualizations
Experimental Workflow for a Single-Dose IM Ziprasidone
Pharmacokinetic Study
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Caption: Workflow of a typical single-dose pharmacokinetic study for IM ziprasidone.
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Caption: Major metabolic pathways of ziprasidone.

Conclusion
The intramuscular formulation of ziprasidone mesylate provides a valuable therapeutic option

for the management of acute agitation in schizophrenia, largely due to its favorable

pharmacokinetic profile. The rapid absorption and complete bioavailability ensure a swift onset

of therapeutic concentrations. Its metabolism is well-characterized, occurring primarily through

reduction via aldehyde oxidase and to a lesser extent through oxidation by CYP3A4. This in-

depth understanding of the pharmacokinetics of intramuscular ziprasidone mesylate is

essential for its safe and effective use in clinical practice and for guiding future research and

drug development efforts in the field of antipsychotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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